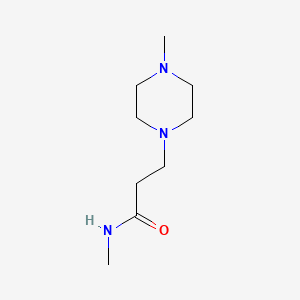
1,2-Bis(4-bromophenyl)ethane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-bromophenyl)ethane-1,1-diamine is a chemical compound with the molecular formula C14H14Br2N2 . It appears as a light pink to yellow-green powder .
Physical And Chemical Properties Analysis
1,2-Bis(4-bromophenyl)ethane-1,1-diamine has a molecular weight of 370.08 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 52 Ų .Scientific Research Applications
Synthesis of Functionalized Poly(imides)
This compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation. This process yields a number of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for routine analysis and research applications, including quality control (QA/QC), R&D, and regulatory compliance . The compound “FT-0752738” can be analyzed using this technique.
Quantitative Analytical FTIR Spectroscopy
The compound can be analyzed using quantitative analytical FTIR spectroscopy. This technique has been implemented in a wide variety of fields including pharmaceutical, biomedical, and clinical fields .
Microbial Cell Biology and Environmental Microbiology
FT-IR spectroscopy has diverse applications in the field of microbiology. It can be used for microbial identification, process monitoring, cell wall analysis, biofilm examination, and stress response .
Future Directions
properties
IUPAC Name |
1,2-bis(4-bromophenyl)ethane-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2/c15-12-5-1-10(2-6-12)9-14(17,18)11-3-7-13(16)8-4-11/h1-8H,9,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANMXFWDVICUEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)ethane-1,1-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

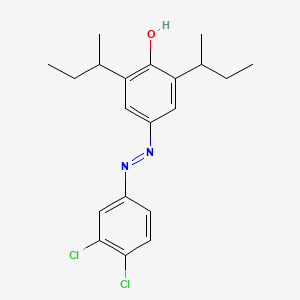
![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)
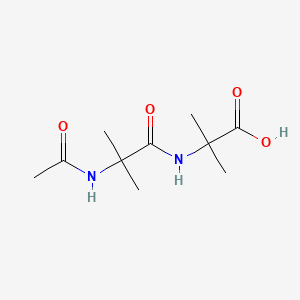
![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)
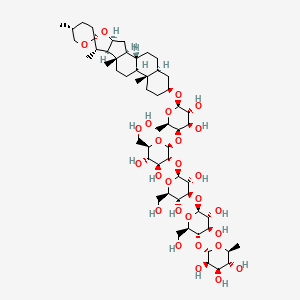

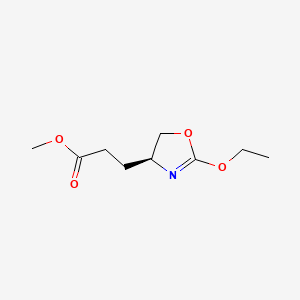
![3-Oxa-1,5-diazabicyclo[3.2.2]nonane](/img/structure/B568535.png)
